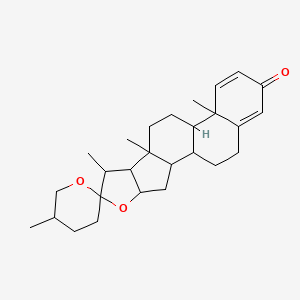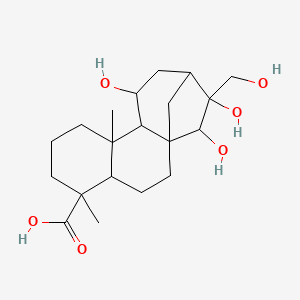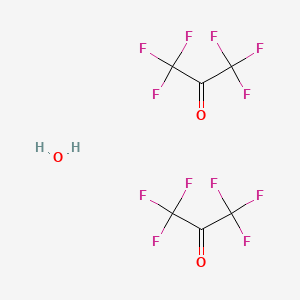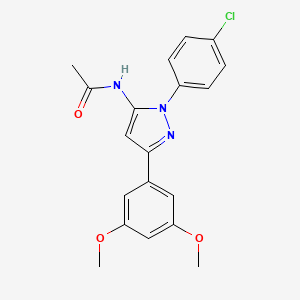
N-(1-(4-chlorophenyl)-3-(3,5-dimethoxyphenyl)-1H-pyrazol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(4-chlorophényl)-3-(3,5-diméthoxyphényl)-1H-pyrazol-5-yl)acétamide est un composé organique synthétique caractérisé par sa structure chimique unique.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-(1-(4-chlorophényl)-3-(3,5-diméthoxyphényl)-1H-pyrazol-5-yl)acétamide implique généralement la réaction du 4-chlorobenzaldéhyde avec la 3,5-diméthoxyphénylhydrazine pour former l'hydrazone correspondante. Cet intermédiaire est ensuite cyclisé pour former le cycle pyrazole, suivi d'une acétylation pour donner le produit final. Les conditions réactionnelles incluent souvent l'utilisation de solvants tels que l'éthanol ou le méthanol et de catalyseurs comme l'acide acétique ou l'acide sulfurique.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer des voies de synthèse similaires, mais elles sont optimisées pour la production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu, de systèmes de synthèse automatisés et de techniques de purification avancées pour assurer un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
N-(1-(4-chlorophényl)-3-(3,5-diméthoxyphényl)-1H-pyrazol-5-yl)acétamide subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé en utilisant des réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupe chloro, en utilisant des réactifs comme le méthylate de sodium ou le tert-butylate de potassium.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Borohydrure de sodium dans le méthanol ou l'éthanol.
Substitution : Méthylate de sodium dans le méthanol ou tert-butylate de potassium dans le tert-butanol.
Produits principaux
Oxydation : Formation d'acides carboxyliques ou de cétones correspondants.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation de dérivés méthoxy ou tert-butoxy.
Applications de la recherche scientifique
N-(1-(4-chlorophényl)-3-(3,5-diméthoxyphényl)-1H-pyrazol-5-yl)acétamide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Enquête sur son potentiel comme sonde biochimique pour étudier les interactions enzymatiques.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoires et anticancéreuses.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'action
Le mécanisme d'action de N-(1-(4-chlorophényl)-3-(3,5-diméthoxyphényl)-1H-pyrazol-5-yl)acétamide implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut inhiber ou activer ces cibles, ce qui conduit à divers effets biologiques. Les voies impliquées comprennent souvent des cascades de transduction du signal et la modulation de l'expression des gènes.
Applications De Recherche Scientifique
N-(1-(4-chlorophenyl)-3-(3,5-dimethoxyphenyl)-1H-pyrazol-5-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(1-(4-chlorophenyl)-3-(3,5-dimethoxyphenyl)-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and gene expression modulation.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(1-(4-bromophényl)-3-(3,5-diméthoxyphényl)-1H-pyrazol-5-yl)acétamide
- N-(1-(4-fluorophényl)-3-(3,5-diméthoxyphényl)-1H-pyrazol-5-yl)acétamide
- N-(1-(4-méthylphényl)-3-(3,5-diméthoxyphényl)-1H-pyrazol-5-yl)acétamide
Unicité
N-(1-(4-chlorophényl)-3-(3,5-diméthoxyphényl)-1H-pyrazol-5-yl)acétamide est unique en raison de la présence du groupe chloro, qui peut influencer considérablement sa réactivité chimique et son activité biologique. Cela le distingue de ses analogues avec différents substituants, tels que le brome, le fluor ou les groupes méthyle.
Propriétés
Formule moléculaire |
C19H18ClN3O3 |
|---|---|
Poids moléculaire |
371.8 g/mol |
Nom IUPAC |
N-[2-(4-chlorophenyl)-5-(3,5-dimethoxyphenyl)pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C19H18ClN3O3/c1-12(24)21-19-11-18(13-8-16(25-2)10-17(9-13)26-3)22-23(19)15-6-4-14(20)5-7-15/h4-11H,1-3H3,(H,21,24) |
Clé InChI |
IDZJAJXZJSPYMN-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CC(=NN1C2=CC=C(C=C2)Cl)C3=CC(=CC(=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-diphenylphosphanyl-N-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]benzamide](/img/structure/B12300914.png)
![[2,2'-Binaphthalene]-7,7'(8H,8'H)-dione, 1,1',6,6'-tetrahydroxy-3,3'-dimethyl-5,5'-bis(1-methylethyl)-8,8'-bis[[[2-(sulfooxy)ethyl]amino]methylene]-, sodium salt (1:2)](/img/structure/B12300922.png)
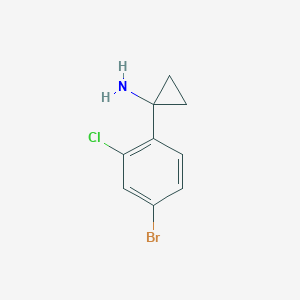
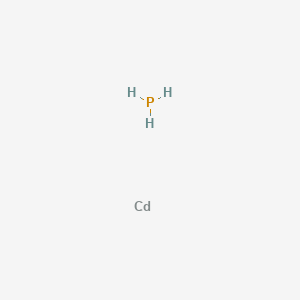
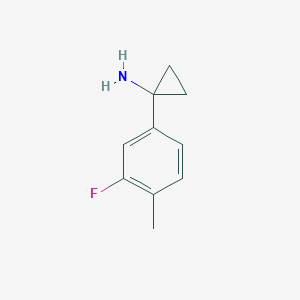
![9a-Hydroxy-3,8a-dimethyl-5-methylene4,4a,5,6,9,9a-hexahydronaphtho[2,3-b]furan-2(8aH)-one](/img/structure/B12300947.png)
![4-(9-Ethoxy-8-methoxy-2-methyl-1,2,3,4,4a,10b-hexahydrobenzo[c][1,6]naphthyridin-6-yl)-N,N-di(propan-2-yl)benzamide](/img/structure/B12300952.png)
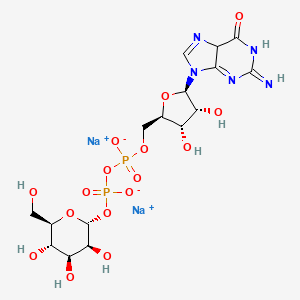

![trans-2-([11'-Biphenyl]-4-yl)cyclopropan-1-amine hydrochloride](/img/structure/B12300969.png)
